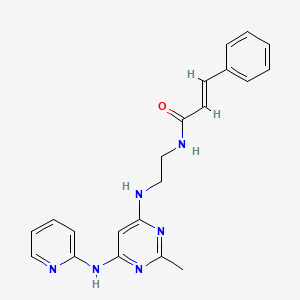

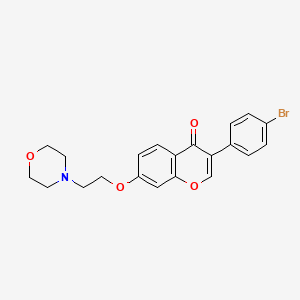

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide is a synthetic molecule that is likely to possess a pyrimidine core, which is a common feature in many pharmaceuticals due to its ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, the structures discussed in the papers suggest that similar synthetic methods and analyses could be applied to this compound. The pyrimidine core is often modified with different substituents to enhance its biological activity, as seen in the compounds described in the papers, which include various functional groups such as chlorothieno, methoxybenzamide, and sulfonamide moieties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization with different amines or acids. For instance, the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative involved condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine . Similarly, a pyridine derivative was synthesized through condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray crystallography and optimized using density functional theory (DFT). The bond lengths and angles obtained from DFT calculations are compared with experimental data to confirm the accuracy of the theoretical models . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic distribution within the molecule, which is crucial for predicting reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A lower energy gap between these orbitals typically indicates a more reactive molecule. The MEP surface maps can also provide insights into the sites of potential chemical reactions . The intermolecular interactions within the crystal structures, such as hydrogen bonding, are analyzed using Hirshfeld surface analysis to understand the stability and packing of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy. These techniques provide information about the functional groups present and the electronic transitions within the molecule . Theoretical methods such as DFT and Time-Dependent DFT (TD-DFT) are used to predict these properties and compare them with experimental data . Additionally, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be calculated using computational tools to predict the pharmacokinetic profile of the compound .

Relevant Case Studies

The compounds discussed in the papers have been evaluated for their biological activities. For example, one compound exhibited significant antiproliferative activity against various human cancer cell lines, including colon, lung, and gastric cancer cells . Another compound was studied for its antimicrobial activity using the disk diffusion method, showing potential as an antimicrobial agent . These case studies highlight the importance of the pyrimidine core and its derivatives in the development of new therapeutic agents. Molecular docking studies further reveal the potential binding modes and interactions of these compounds with biological targets, such as proteins, which is essential for understanding their mechanism of action .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Approaches : A study by Yu Yankun et al. (2011) describes a synthesis method involving the reaction of 3-acetylpyridine with various reagents, leading to the production of nilotinib, a tyrosine kinase inhibitor, demonstrating the chemical synthesis pathway related to compounds similar to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cinnamamide (Yu Yankun et al., 2011).

- Structural Analysis : Research by Lina M. Acosta et al. (2013) investigated various 4,6-disubstituted 2-amino-5-formylpyrimidines, examining different ring conformations and electronic structures, which can provide insights into the physical and chemical properties of related compounds (Acosta et al., 2013).

Biological Activities and Potential Applications

- Histone Deacetylase Inhibition : Nancy Z. Zhou et al. (2008) discovered a compound structurally similar to this compound, which acts as a selective histone deacetylase inhibitor, suggesting potential applications in cancer therapy (Zhou et al., 2008).

- Antibacterial Activity : A study by Ramiz Hoti et al. (2021) on similar pyrimidine derivatives indicated significant antibacterial activity against various microorganisms, implying potential antimicrobial applications for related compounds (Hoti et al., 2021).

- LFA-1/ICAM-1 Binding Antagonism : Research by Gary T. Wang et al. (2005) showed that amino-substituted heterocycles, which are structurally related to this compound, can act as potent antagonists of LFA-1/ICAM-1 binding, indicating potential therapeutic applications in immune-related disorders (Wang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

It’s known that the compound forms infinite h-bonded chains through its amide, amine, and pyrimidine groups . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds It is known that pyrimidines have been essential components of nucleic acid and have current usage in the chemotherapy of AIDS .

Cellular Effects

It is known that pyrimidines and their derivatives can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that pyrimidines and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

properties

IUPAC Name |

(E)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-16-25-19(15-20(26-16)27-18-9-5-6-12-22-18)23-13-14-24-21(28)11-10-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,24,28)(H2,22,23,25,26,27)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOZTGJKJKHWFR-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B2508017.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)